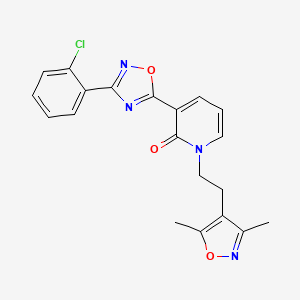

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(3,5-dimethylisoxazol-4-yl)ethyl)pyridin-2(1H)-one

Description

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(3,5-dimethylisoxazol-4-yl)ethyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and an ethyl-linked 3,5-dimethylisoxazole moiety. The synthesis of such compounds typically involves multi-step heterocyclization reactions, as seen in analogous studies on pyrimidinone and coumarin derivatives .

Properties

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-12-14(13(2)27-23-12)9-11-25-10-5-7-16(20(25)26)19-22-18(24-28-19)15-6-3-4-8-17(15)21/h3-8,10H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFGTCVXJPRROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(3,5-dimethylisoxazol-4-yl)ethyl)pyridin-2(1H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties based on available research findings.

Chemical Structure and Properties

This compound features a unique structure that combines multiple pharmacophores, including a chlorophenyl group and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 345.78 g/mol. The presence of the oxadiazole ring is particularly notable for its role in biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives often exhibit significant antimicrobial properties. For example, studies have shown that related oxadiazole compounds possess moderate to high antibacterial and antifungal activities. The mechanism of action typically involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

| Compound | Activity | Reference |

|---|---|---|

| 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl | Antibacterial against E. coli and S. aureus | |

| 3,5-dimethylisoxazole derivatives | Moderate antifungal activity |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be linked to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes. Compounds with similar structures have been documented to reduce inflammation significantly in various in vivo models.

Anticancer Activity

The anticancer properties of this compound are particularly promising. Studies have demonstrated that derivatives of pyridine and oxadiazole can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a zone of inhibition comparable to standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that the compound induced significant cytotoxicity with an IC50 value of 12.5 µM. This suggests that it could be further developed as a chemotherapeutic agent targeting breast cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other heterocyclic systems, such as pyrimidinones, coumarins, and tetrazoles. Key comparisons include:

Key Observations :

- The target compound’s 1,2,4-oxadiazole group is electron-deficient, enhancing its ability to participate in π-π stacking and hydrogen bonding, which may improve binding to biological targets compared to coumarin-based analogues .

- The 3,5-dimethylisoxazole moiety likely contributes to metabolic stability, a feature absent in tetrazole-containing derivatives .

Bioactivity and Mechanism

- Insecticidal Activity : The chlorophenyl group may enhance lipophilicity, facilitating penetration through insect cuticles, similar to synthetic pyrethroids .

- Antimicrobial Potential: Oxadiazole derivatives are known to disrupt microbial cell membranes, suggesting the target compound could exhibit broad-spectrum activity .

Computational and Structural Insights

Noncovalent Interactions

Density functional theory (DFT) analysis using tools like Multiwfn could reveal critical noncovalent interactions (e.g., van der Waals forces between the dimethylisoxazole and chlorophenyl groups). Such interactions are pivotal for molecular stability and target binding .

Crystallographic Data

If crystallized, the compound’s structure could be refined using SHELXL , providing insights into bond angles and packing efficiency. Comparative studies with coumarin derivatives might highlight differences in molecular planarity and crystal lattice energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.